molecular formula C17H20ClN3O3 B15103589 7-chloro-4-hydroxy-N-[3-(morpholin-4-yl)propyl]quinoline-3-carboxamide

7-chloro-4-hydroxy-N-[3-(morpholin-4-yl)propyl]quinoline-3-carboxamide

Cat. No.: B15103589
M. Wt: 349.8 g/mol
InChI Key: YSXPYLQDBYIPCD-UHFFFAOYSA-N
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Description

7-chloro-4-hydroxy-N-[3-(morpholin-4-yl)propyl]quinoline-3-carboxamide is a synthetic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4-hydroxy-N-[3-(morpholin-4-yl)propyl]quinoline-3-carboxamide typically involves multiple steps. One common method starts with the condensation of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . This is followed by treatment with substituted aromatic or heteroaromatic aldehydes to form the corresponding Schiff bases . The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-chloro-4-hydroxy-N-[3-(morpholin-4-yl)propyl]quinoline-3-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include:

Major Products Formed

The major products formed from these reactions are typically derivatives of the original compound, such as Schiff bases and other substituted quinoline derivatives .

Scientific Research Applications

7-chloro-4-hydroxy-N-[3-(morpholin-4-yl)propyl]quinoline-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The exact mechanism of action for 7-chloro-4-hydroxy-N-[3-(morpholin-4-yl)propyl]quinoline-3-carboxamide is not fully understood. it is believed to interact with various molecular targets and pathways, similar to other quinoline derivatives. For instance, it may inhibit nucleic acid synthesis or interfere with cellular respiration in microbial cells .

Properties

Molecular Formula

C17H20ClN3O3

Molecular Weight

349.8 g/mol

IUPAC Name

7-chloro-N-(3-morpholin-4-ylpropyl)-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C17H20ClN3O3/c18-12-2-3-13-15(10-12)20-11-14(16(13)22)17(23)19-4-1-5-21-6-8-24-9-7-21/h2-3,10-11H,1,4-9H2,(H,19,23)(H,20,22)

InChI Key

YSXPYLQDBYIPCD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNC(=O)C2=CNC3=C(C2=O)C=CC(=C3)Cl

Origin of Product

United States

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